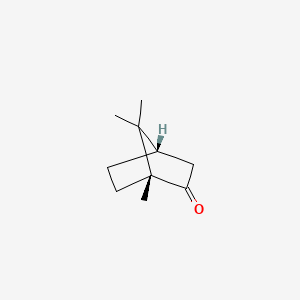

d-Camphor

Description

Significance as a Privileged Chiral Scaffold in Organic Synthesis

The rigid bicyclo[2.2.1]heptane framework of d-camphor (B3430136) provides a well-defined three-dimensional environment, which is crucial for inducing asymmetry in chemical reactions. This structural feature, coupled with the presence of functional groups that can be readily modified, establishes this compound as a privileged chiral scaffold. preprints.orguni-heidelberg.deresearchgate.net The term "chiral pool" refers to the collection of readily available enantiomerically pure natural molecules that can serve as starting materials for the synthesis of other chiral compounds, and this compound is a prominent member of this pool. researchgate.net

Camphor (B46023) derivatives have been widely applied in asymmetric synthesis and catalysis. preprints.orgnih.govresearchgate.net They function as efficient chiral auxiliaries, ligands in metal-catalyzed reactions, and organocatalysts. nih.govresearchgate.net For instance, camphorsultam, derived from camphor sulfonic acid, is a well-known chiral auxiliary used to control stereochemistry in various reactions. preprints.orgnih.govacs.orgacs.org Alpha-aminoisoborneol derivatives like DAIB and MIB have been employed as effective ligands for the enantioselective addition of organozinc reagents to aldehydes. preprints.orgnih.govresearchgate.net

More recently, camphor-derived N-heterocyclic carbenes (NHCs) and thiourea (B124793) organocatalysts have shown significant promise in enantioselective transformations. organic-chemistry.orgpreprints.orgnih.govmdpi.com Studies have demonstrated the effectiveness of camphor-derived triazolium salts as catalysts for asymmetric intramolecular Stetter reactions, achieving high yields and enantioselectivities. organic-chemistry.org Camphor-based diamines have also been synthesized and evaluated as scaffolds for bifunctional thiourea organocatalysts in conjugate addition reactions, demonstrating good enantioselectivity in certain cases. nih.govmdpi.com

The versatility of this compound as a chiral scaffold is further highlighted by its use in the asymmetric synthesis of complex natural products. For example, it has been utilized in the synthesis of nabscessin A, where a this compound acetal (B89532) was employed to achieve desymmetrization of myo-inositol. acs.orgnih.gov

Here is a table illustrating some applications of camphor derivatives in asymmetric synthesis:

| Camphor Derivative Class | Application Examples | References |

| Chiral Auxiliaries (e.g., Camphorsultam) | Asymmetric induction in various reactions | preprints.orgnih.govacs.orgacs.org |

| Ligands (e.g., DAIB, MIB) | Enantioselective addition of organozinc reagents | preprints.orgnih.govresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Asymmetric intramolecular Stetter reactions | organic-chemistry.orgpreprints.org |

| Thiourea Organocatalysts | Enantioselective conjugate additions | nih.govmdpi.com |

| Acetals | Desymmetrization in natural product synthesis | acs.orgnih.gov |

Historical Context of Research on Bornane Skeleton Chemistry

The bornane skeleton, the fundamental structural unit of camphor and related compounds, has been a subject of chemical investigation for a considerable period. Research into bornane chemistry is intertwined with the study of terpenes, a diverse class of natural products. The isolation and structural elucidation of camphor from natural sources marked an early milestone.

The unique bicyclic structure of bornane presents interesting challenges and opportunities for chemical transformations, including rearrangements like the Wagner-Meerwein rearrangement, which can functionalize seemingly unactivated positions. preprints.orgnih.gov Early research focused on understanding the reactivity and stereochemistry of this rigid system.

The development of asymmetric synthesis as a field significantly increased interest in chiral molecules like this compound and its derivatives. The recognition of camphor as a readily available chiral source from the "chiral pool" spurred extensive research into its application in controlling stereochemistry in synthetic routes. researchgate.net Over time, chemists developed various strategies to utilize the bornane scaffold, leading to the discovery of numerous camphor-derived reagents, ligands, and catalysts. preprints.orgnih.govresearchgate.net

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10-/m0/s1 |

InChI Key |

DSSYKIVIOFKYAU-XVKPBYJWSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2)C)C |

Isomeric SMILES |

C[C@@]12CC[C@H](C1(C)C)CC2=O |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)C)C |

boiling_point |

399 °F at 760 mmHg (sublimes) (NTP, 1992) |

density |

0.992 at 77 °F (NTP, 1992) |

flash_point |

150 °F (NTP, 1992) |

melting_point |

353.5 °F (NTP, 1992) |

physical_description |

L-camphor appears as colorless or white crystals. Fragrant and penetrating odor. Slightly bitter and cooling taste. Odor index at 68 °F: 40. Flash point 149 °F. Burns with a bright, smoky flame. Sublimes appreciably at room temperature and pressure; 14% sublimes within 60 minutes at 176 °F and 12 mmHg. (NTP, 1992) Colorless to white solid with a strong fragrant odor; [CAMEO] White powder; [Sigma-Aldrich MSDS] |

solubility |

1 g/800 mL at 77 °F (NTP, 1992) |

vapor_density |

5.24 (NTP, 1992) (Relative to Air) |

vapor_pressure |

1 mmHg at 106.7 °F (NTP, 1992) 0.18 [mmHg] |

Origin of Product |

United States |

Synthetic Chemistry of D Camphor and Its Derivatives

Established Synthetic Routes to d-Camphor (B3430136)

The synthesis of camphor (B46023), including the d-enantiomer, has been a subject of significant research, driven by its natural abundance in the camphor tree (Cinnamomum camphora) and its various industrial applications. Synthetic routes often start from readily available precursors, particularly those derived from pinene, a major component of turpentine.

Multistep Processes from Camphor Oxide Precursors

One approach to synthesizing this compound involves multistep processes, sometimes utilizing camphor oxide as an intermediate. Camphor oxide can be obtained through the oxidation of camphor. Subsequent reduction of camphor oxide can then be carried out, with a focus on achieving stereoselectivity to favor the formation of this compound. Chiral catalysts are often employed in this reduction step to enhance the desired specificity chemicalbook.com.

A classical synthetic route to camphor, which can be adapted for the synthesis of the d-enantiomer depending on the chirality of the starting material, involves several stages starting from α-pinene. This pathway includes the preparation of bornyl chloride by the action of dry hydrogen chloride on α-pinene, a step that involves electrophilic addition followed by a Wagner-Meerwein rearrangement utsunomiya-u.ac.jp. Another historical industrial synthesis route involves the isomerization of α-pinene to camphene, also considered a Wagner-Meerwein rearrangement utsunomiya-u.ac.jp. Camphene is then converted to isobornyl acetate (B1210297) or isobornyl formate, followed by hydrolysis to isoborneol (B83184), and finally oxidation to camphor utsunomiya-u.ac.jpnumberanalytics.com. The oxidation of isoborneol to camphor can be achieved using various oxidizing agents scribd.comresearchgate.net.

Stereoselective Reduction Strategies in this compound Synthesis

Stereoselective reduction is a crucial aspect in obtaining enantiomerically pure this compound or its derivatives. The reduction of bicyclic ketones like camphor and norcamphor (B56629) with hydride reducing agents often exhibits high stereoselectivity, leading to a predominant diastereomeric alcohol cerritos.edu. In the case of camphor, reduction can yield either borneol or isoborneol, depending on whether the hydride attacks from the exo or endo face of the carbonyl group cerritos.edu. The methyl groups on the one-carbon bridge in camphor can sterically hinder the approach of the hydride from the exo side, favoring endo attack and the formation of the exo alcohol, isoborneol cerritos.edu.

Achieving stereospecificity in the synthesis of camphor derivatives is highlighted in various studies. For instance, the stereospecific preparation of chiral 1,5-diketones has been achieved through the reaction of this compound enolate with N,N-dimethylformamide in the presence of potassium hydride, yielding a specific chiral diketone oup.com. Stereoselective reduction of this diketone then provides access to chiral diols oup.com. Furthermore, stereoselective synthesis is a key aspect in the preparation of novel camphor derivatives for applications in asymmetric synthesis google.com.

Derivatization Strategies of the this compound Skeleton

The rigid bicyclic structure of this compound provides multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives. While camphor undergoes diverse transformations, functionalization most frequently occurs at the C2, C3, and C10 positions chim.it.

Regioselective Functionalization at C2, C3, and C10 Positions

Regioselective functionalization at the C2, C3, and C10 positions of the camphor skeleton is a common strategy for synthesizing camphor derivatives chim.it. The C2 and C3 positions are adjacent to the carbonyl group, making them susceptible to reactions involving enolates or electrophilic attack. The C10 position, a methyl group on the bridge, can also be selectively functionalized.

Examples of functionalization at these positions include bromination at C3 cdnsciencepub.com and sulfonation or bromination at C10 cdnsciencepub.com. Directed C-H functionalization at the C10 methyl group of (+)-camphor has been achieved using iridium-catalyzed hydrosilylation followed by functionalization, providing access to substituted camphanediols nih.gov. The synthesis of 10-iodocamphor, a precursor for 10-N-substituted camphor derivatives and camphor-based diamines, is possible from (+)-10-camphorsulfonic acid mdpi.com.

Transformations Involving Wagner-Meerwein Rearrangements

Wagner-Meerwein rearrangements are significant in the chemistry of camphor and its derivatives, often leading to skeletal rearrangements of the bornane framework cdnsciencepub.commdpi.com. These rearrangements typically involve the formation of carbocations and subsequent 1,2-shifts of alkyl groups or hydrogen atoms cdnsciencepub.comscribd.com.

These rearrangements are not only involved in the synthesis of camphor itself from precursors like pinene utsunomiya-u.ac.jpthieme-connect.com but also play a role in the functionalization of the camphor skeleton. For instance, acid-catalyzed reactions of camphor derivatives can induce Wagner-Meerwein rearrangements, leading to the functionalization of positions that are not directly reactive in the parent structure cdnsciencepub.com. The mechanism proposed to explain the acid-catalyzed partial racemization of camphor involves a series of Wagner-Meerwein rearrangements, 3,2-exo-methyl shifts, and 6,2-hydride shifts cdnsciencepub.com. These rearrangements can provide intermediates where methyl groups originally at C9 and C10 become electrophilic exo-methylene groups, facilitating functionalization at these positions cdnsciencepub.com.

Synthesis of Novel Camphor-Derived Heterocycles

This compound serves as a valuable chiral scaffold for the synthesis of a diverse range of heterocyclic compounds chim.itresearchgate.netajol.infoacgpubs.org. The inherent chirality of camphor is transferred to the newly formed heterocyclic systems, making these derivatives useful in asymmetric synthesis and catalysis chim.itmdpi.com.

Various types of camphor-derived heterocycles have been synthesized, including fused, spiro, and substituted heterocycles, as well as ring-expanded and tethered systems chim.it. Synthetic strategies involve reactions of camphor or its derivatives with various reagents to construct heterocyclic rings. Examples include the synthesis of triazolium salts mdpi.commdpi.com, iminothiazolidin-4-ones and 2,3-dihydrothiazoles nih.gov, pyridazine, xanthene, pyranothiazole, pyridinothiazole, thiophene, and pyrazole (B372694) derivatives ajol.info. The synthesis of nitrogen, oxygen, and sulfur heterocyclic compounds from camphor monoterpenes has been reported, including derivatives such as isatin, enamines, azepanes, piperidines, pyrrolidines, pyrazoles, pyridines, pyrimidines, triazolium salts, and thiazole (B1198619) derivatives researchgate.netacgpubs.org.

The synthesis of these heterocycles often involves multi-step procedures utilizing the reactivity of the camphor carbonyl group or functional groups introduced through derivatization researchgate.netajol.infoacgpubs.orgnih.gov.

Fused Heterocyclic Systems

The camphor skeleton can be incorporated into fused heterocyclic systems, leading to compounds with potentially altered chemical and biological properties. The synthesis of such structures typically involves reactions that build a heterocyclic ring onto the existing bicyclo[2.2.1]heptane framework of camphor. Examples include the preparation of camphor-derived nih.govescholarship.orgwikipedia.orgtriazolo[4,3-a]tetrahydroquinoline N-heterocyclic carbene precursors and the synthesis of pyrazine (B50134) derivatives from camphorquinone. chim.it Multicomponent reactions have also been employed to produce fused heterocyclic compounds derived from camphor, such as pyridazine, xanthene, pyranothiazole, pyridinothiazole, thiophene, and pyrazole derivatives. semanticscholar.orgajol.info Efficient conditions for synthesizing nitrogen-containing heterocyclic derivatives of (+)-camphoric acid, including camphor-1,2,4-triazines fused with six-membered N-heterocycles, have also been developed. researchgate.net

Spirocyclic Camphor Analogues

Spirocyclic compounds are characterized by having a single atom as the only common member of two rings. Camphor derivatives can be synthesized to incorporate spiro centers, often at positions adjacent to or within the bicyclic core. The preparation of spirocyclic camphor analogues has been reported, including those containing spirocyclic fragments of camphor analogs in adducts with C60 fullerene. benthamdirect.com Asymmetric synthesis approaches utilizing camphor auxiliaries have been developed for the diastereoselective synthesis of spiro and chlorocyclopropanes from camphorpyrazolidinone derived α,β-unsaturated amides. chemrxiv.org This method can lead to gem-dichlorocyclopropane and tetrachloro spiro escholarship.orgescholarship.orgpentane carboxylic acid derivatives depending on the substituents on the α,β-unsaturated carbonyl derivatives. chemrxiv.org

Ring-Expanded Derivatives

The bicyclo[2.2.1]heptane core of camphor can undergo ring expansion reactions, leading to derivatives with larger ring systems. This often involves rearrangements of the carbon skeleton. An unexpected acyloin rearrangement and oxidation of a camphor derivative has been shown to lead to ring expansion, affording products such as homocamphoric acid anhydride. cdnsciencepub.com Platinum(II)-catalyzed reactions of bis-alkynyl camphor derivatives have also been observed to induce ring enlargement, resulting in tricyclic compounds containing a nine-membered carbocyclic ring. beilstein-journals.org In some cases, a ring enlargement from a six-membered to a seven-membered ring, along with a 1,2-oxygen shift, has been observed. beilstein-journals.org

Tethered and Substituted Camphor-Based Architectures

Camphor can serve as a scaffold for tethering various functional groups or incorporating substituents at different positions, leading to a wide range of derivatives. The introduction of functionality typically occurs at positions C-3, C-5, C-8, C-9, and C-10. researchgate.net Examples include the synthesis of alkynyl-substituted camphor derivatives, which have been used in the preparation of paclitaxel-related compounds. beilstein-journals.org Camphor-based pyrazole-tethered triarylphosphines have been synthesized as chiral P,N ligands for palladium catalysis. arkat-usa.orgresearchgate.net The synthesis of camphor derivatives with various substituents has been explored, leading to compounds with diverse chemical properties. mdpi.com

Emerging Methodologies in this compound Functionalization

Recent advancements in synthetic chemistry have introduced new and efficient methodologies for the functionalization of the this compound scaffold, allowing for more selective and predictable transformations.

Directed C–H Functionalization Approaches

Directed C–H functionalization has emerged as a powerful strategy for selectively modifying specific C–H bonds within a molecule, offering a more direct route to functionalized products. Recent developments in C–H functionalization methodologies provide opportunities to derivatize the camphor framework in a selective and predictable fashion. escholarship.orgscispace.comnih.govresearchgate.netresearchgate.net These approaches can complement traditional transformations involving rearrangements of the bornane skeleton. escholarship.orgscispace.comnih.govresearchgate.net Directed C–H functionalization can enable the modification of positions that are less accessible through traditional methods. researchgate.net

Applications of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. Applying these principles to the synthesis of camphor derivatives is an active area of research. Camphor-based carbon nanotube synthesis techniques are recognized as being in consonance with green chemistry principles, which emphasize using environmentally safe and economically cheap reagents and safer solvents. rasayanjournal.co.in The reduction of camphor to isoborneol/borneol mixture is a well-utilized experiment that can incorporate green chemistry principles through the use of greener reagents such as bleach or oxone. magritek.com

Table 1: Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 159055 nih.govfishersci.sefishersci.no |

| Camphorquinone | |

| Camphoric acid | |

| Isoborneol | |

| Borneol | |

| Homocamphoric acid anhydride |

This compound, a naturally occurring bicyclic monoterpenoid ketone, stands as a versatile and readily available chiral building block in organic synthesis. Its rigid structure and inherent chirality make it a valuable starting material for constructing complex molecules with defined stereochemistry. The synthetic manipulation of the this compound scaffold has led to the development of diverse chemical architectures, including fused heterocyclic systems, spirocycles, ring-expanded derivatives, and various tethered and substituted analogues.

The synthetic utility of this compound is evident in the myriad of transformations it undergoes, allowing for functionalization at various positions, notably C-3, C-5, C-8, C-9, and C-10. researchgate.netingentaconnect.com This has paved the way for the creation of a wide range of camphor-based compounds with potential applications in different fields of chemistry.

Fused Heterocyclic Systems

Integrating the camphor skeleton with heterocyclic rings results in fused systems possessing unique structural and chemical properties. Synthetic strategies in this area involve constructing a new heterocyclic ring onto the existing bicyclo[2.2.1]heptane core of camphor. Examples include the synthesis of camphor-derived precursors for nih.govescholarship.orgwikipedia.orgtriazolo[4,3-a]tetrahydroquinoline N-heterocyclic carbenes and the formation of pyrazine derivatives from camphorquinone. chim.it Multicomponent reactions have also proven effective for synthesizing fused heterocyclic compounds from camphor, yielding derivatives such as pyridazines, xanthenes, pyranothiazoles, pyridinothiazoles, thiophenes, and pyrazoles. semanticscholar.orgajol.info Furthermore, efficient methods have been established for synthesizing nitrogen-containing heterocyclic compounds derived from (+)-camphoric acid, including camphor-1,2,4-triazines fused with six-membered nitrogen heterocycles. researchgate.net

Spirocyclic Camphor Analogues

Spirocyclic compounds, characterized by two rings sharing a single common atom, can be synthesized from camphor, typically by introducing a spiro center at or near the bicyclic system. Research has demonstrated the preparation of spirocyclic camphor analogues, including those integrated into adducts with C60 fullerene. benthamdirect.com Asymmetric synthetic routes employing camphor auxiliaries have been developed for the diastereoselective synthesis of spiro- and chlorocyclopropanes from α,β-unsaturated amides derived from camphorpyrazolidinone. chemrxiv.org This methodology can lead to the formation of gem-dichlorocyclopropane and tetrachloro spiro escholarship.orgescholarship.orgpentane carboxylic acid derivatives, with the outcome influenced by the substituents on the α,β-unsaturated carbonyl compounds. chemrxiv.org

Ring-Expanded Derivatives

The inherent bicyclo[2.2.1]heptane structure of camphor can undergo skeletal rearrangements leading to expanded ring systems. These transformations often involve complex reaction mechanisms. An unexpected acyloin rearrangement and subsequent oxidation of a camphor derivative have been reported to induce ring expansion, yielding products such as homocamphoric acid anhydride. cdnsciencepub.com Platinum(II)-catalyzed reactions of bis-alkynyl camphor derivatives have also been shown to facilitate ring enlargement, resulting in tricyclic compounds containing a nine-membered carbocyclic ring. beilstein-journals.org In certain instances, a ring expansion from a six-membered to a seven-membered ring, accompanied by a 1,2-oxygen shift, has been observed. beilstein-journals.org

Tethered and Substituted Camphor-Based Architectures

Camphor serves as a versatile platform for attaching various functional groups or introducing substituents at specific positions, enabling the creation of a broad spectrum of derivatives. Functionalization is commonly achieved at positions C-3, C-5, C-8, C-9, and C-10. researchgate.net Examples include the synthesis of alkynyl-substituted camphor derivatives, which have found application in the synthesis of compounds related to paclitaxel. beilstein-journals.org Camphor-based pyrazole-tethered triarylphosphines have been synthesized and utilized as chiral P,N ligands in palladium-catalyzed reactions. arkat-usa.orgresearchgate.net The synthesis of camphor derivatives with diverse substituents has been explored, leading to compounds with varied chemical properties. mdpi.com

Emerging Methodologies in this compound Functionalization

Recent advances in synthetic chemistry have introduced innovative and efficient strategies for functionalizing the this compound scaffold, providing enhanced selectivity and control over the reaction outcomes.

Directed C–H Functionalization Approaches

Directed C–H functionalization has emerged as a powerful and increasingly utilized strategy for selectively modifying specific C–H bonds within organic molecules. Recent developments in this field offer significant opportunities for the selective and predictable derivatization of the camphor framework. escholarship.orgscispace.comnih.govresearchgate.netresearchgate.net These modern approaches complement traditional methods that often rely on rearrangements of the bornane skeleton. escholarship.orgscispace.comnih.govresearchgate.net Directed C–H functionalization enables the modification of positions that may be less accessible through conventional synthetic routes. researchgate.net

Applications of Green Chemistry Principles in Synthesis

The implementation of green chemistry principles in the synthesis of camphor derivatives is an important area of focus, aiming to minimize the environmental impact of chemical processes. Techniques for synthesizing carbon nanotubes using camphor as a precursor are recognized for aligning with green chemistry principles, particularly concerning the use of environmentally benign and cost-effective reagents and safer solvents. rasayanjournal.co.in The reduction of camphor to a mixture of isoborneol and borneol, a common laboratory experiment, can incorporate green chemistry principles by employing greener reducing agents such as bleach or oxone. magritek.com

Flow Chemistry Applications in this compound Synthesis

While the provided search results discuss flow chemistry in the context of natural product synthesis and pharmaceutical synthesis in general, specific applications directly detailing the synthesis of this compound or its derivatives using flow chemistry are not extensively detailed. Flow chemistry offers advantages such as efficient mixing, fast heat transfer, and precise residence time control, which can be beneficial for various organic synthesis reactions researchgate.netacs.orgresearchgate.net. It has been applied to the synthesis of other terpenes and natural products researchgate.netcornell.edunih.gov.

One mention relates to the synthesis of camphor-1,2,4-triazines fused with six-membered N-heterocycles, where flow chemistry is presented as a powerful alternative to conventional batch methods, offering enhanced control, improved safety, and scalability researchgate.net. However, this refers to the synthesis of derivatives, not this compound itself, and does not provide specific experimental details or research findings on the flow chemistry process for these particular compounds.

Another relevant area is the use of flow biocatalysis in terpene synthesis, which has shown promise for achieving high yields cornell.edu. While this study focuses on sesquiterpenes, the principles and techniques developed could potentially be applied to the synthesis of monoterpenes like camphor.

A patent describes a method for preparing optically active camphor using a fixed bed flow-through reactor for the dehydrogenation of optically active borneol, utilizing a zinc-calcium solid catalyst under gas phase reduced pressure conditions google.com. This method reportedly achieves high purity and optical purity retention of the resulting camphor google.com.

Data Table: Flow Chemistry Application in Optically Active Camphor Synthesis

| Process Step | Reactor Type | Catalyst | Conditions | Purity (%) | Optical Purity Retention (%) | Yield (%) | Citation |

| Dehydrogenation of Borneol | Fixed bed flow-through | Zinc-calcium solid | Gas phase, 240-320 °C, 0-50 mmHg, airspeed 0.05-0.8 h⁻¹ | ≥ 99 | ≥ 99 | ≥ 95 | google.com |

The application of flow chemistry in the synthesis of camphor derivatives, such as the reaction of thiosemicarbazones with α-halocarbonyl compounds to form 2-iminothiazolidin-4-ones, could potentially offer benefits in terms of reaction control and efficiency, although specific flow chemistry protocols and detailed results for these reactions were not prominently featured in the search results nih.gov.

Biosynthesis and Metabolic Pathways of Camphor

Terpenoid Biosynthesis Pathways Relevant to Camphor (B46023) Production

Terpenoids, including monoterpenes like camphor, are synthesized from the C5 building blocks IPP and DMAPP. researchgate.nettandfonline.comfrontiersin.orgmdpi.com The production of these precursors occurs in different cellular compartments via the MVA and MEP pathways. researchgate.nettandfonline.commdpi.com

Methylerythritol Phosphate (MEP) Pathway Contributions

The MEP pathway, also known as the deoxyxylulose-5-phosphate (DXP) pathway, operates in the plastids of plants, green algae, and most bacteria. researchgate.netmdpi.comcabidigitallibrary.orgrsc.org This pathway synthesizes IPP and DMAPP from glyceraldehyde-3-phosphate and pyruvate (B1213749). researchgate.nettandfonline.commdpi.com Research indicates that in plants producing camphor, such as Lavandula latifolia and Artemisia annua, the MEP pathway is the primary source of the C5 precursors (IPP and DMAPP) that are condensed to form geranyl diphosphate (B83284) (GPP), the direct precursor of monoterpenes like camphor. tandfonline.comfrontiersin.orgresearchgate.net Key enzymes in the MEP pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). tandfonline.commdpi.comcabidigitallibrary.orgmdpi.com

Key Enzymatic Steps and Characterization

The biosynthesis of camphor from the universal precursor GPP involves several key enzymatic steps. tandfonline.comwikipedia.orgyeastgenome.orgijpsjournal.comslideshare.net

(+)-Bornyl Diphosphate Synthase (BPPS) Activity and Mechanisms

(+)-Bornyl diphosphate synthase (BPPS, EC 5.5.1.8) is a crucial enzyme in the camphor biosynthetic pathway, catalyzing the cyclization of geranyl diphosphate (GPP) to (+)-bornyl diphosphate (BPP). tandfonline.comfrontiersin.orgresearchgate.netrsc.orgyeastgenome.orgresearchgate.net This reaction is considered the first committed and often rate-limiting step in the pathway. researchgate.net BPPS enzymes are a type of monoterpene synthase (MTS) and are known for their ability to manage the formation and turnover of highly reactive carbocation intermediates during the cyclization process. researchgate.net Following the formation of BPP, a bornyl-diphosphate diphosphatase hydrolyzes BPP to produce borneol. frontiersin.orgresearchgate.netrsc.org Multiple BPPS genes have been identified in camphor-producing plants like Cinnamomum camphora. tandfonline.com

Borneol Dehydrogenase (BDH) Catalysis and Stereospecificity

Borneol dehydrogenase (BDH, EC 1.1.1.198 for (+)-borneol dehydrogenase) catalyzes the final step in (+)-camphor biosynthesis: the oxidation of (+)-borneol to (+)-camphor. tandfonline.comresearchgate.netrsc.orgwikipedia.orgyeastgenome.orgresearchgate.netuniprot.org BDHs belong to the short-chain dehydrogenase/reductase (SDR) family of enzymes. tandfonline.com These enzymes can exhibit stereospecificity. For instance, (+)-borneol dehydrogenase from Salvia officinalis shows absolute selectivity towards (+)-borneol, oxidizing it to (+)-camphor. uniprot.orgnih.gov Conversely, (-)-borneol (B1667373) dehydrogenase (EC 1.1.1.227) catalyzes the oxidation of (-)-borneol to (-)-camphor (B167293). oup.com The stereospecificity of BDHs is influenced by structural features, such as a hydrophobic pocket identified in some BDHs, which plays a role in the stereo discrimination of bornane-type monoterpenoids. nih.govresearchgate.net Research has also explored engineering BDHs for the stereoselective reduction of camphor to specific borneol enantiomers. nih.govresearchgate.netresearchgate.net

Other Rate-Limiting Enzymes (e.g., DXS, DXR, HMGR)

DXS (1-Deoxy-D-xylulose-5-phosphate synthase): As the first committed enzyme in the MEP pathway, DXS catalyzes the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). mdpi.comtandfonline.com DXS is considered a key rate-limiting enzyme in the MEP pathway. tandfonline.commdpi.comcabidigitallibrary.orgmdpi.com Studies in C. camphora have shown differential expression of DXS genes in different chemotypes, suggesting their role in determining the final product composition. mdpi.commdpi.com

DXR (1-Deoxy-D-xylulose-5-phosphate reductoisomerase): DXR catalyzes the reduction and isomerization of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP). mdpi.comtandfonline.com DXR is another key enzyme in the MEP pathway, and its expression levels can be correlated with essential oil content in plants like C. camphora. mdpi.comcabidigitallibrary.org

The expression levels and activity of these enzymes, along with BPPS and BDH, play a significant role in regulating the rate and yield of camphor biosynthesis in plants. tandfonline.comtandfonline.comresearchgate.netmdpi.commdpi.com

Microbial Degradation Pathways of Camphor

The degradation of This compound (B3430136) in Pseudomonas putida proceeds through a complex pathway that converts the bicyclic structure into intermediates that can enter central metabolic routes like the tricarboxylic acid (TCA) cycle. atlasofscience.org This process involves several oxygenase and dehydrogenase enzymes. atlasofscience.orgmdpi.comresearchgate.net The pathway has been extensively studied, revealing the sequence of reactions that break down both (+)- and (-)-camphor enantiomers. atlasofscience.orgmdpi.com

Catabolism in Pseudomonas putida

The catabolic pathway of camphor in P. putida is initiated by the hydroxylation of camphor. nih.gov This initial step is catalyzed by a cytochrome P450 monooxygenase system. atlasofscience.orgnih.govmdpi.com Following hydroxylation, a series of enzymatic steps, including dehydrogenation and lactonization, leads to the cleavage of the bicyclic ring structure. atlasofscience.orgmdpi.comresearchgate.net The pathway converges to a monocyclic intermediate, which is further metabolized. atlasofscience.org Ultimately, the intermediates are converted to compounds such as isobutyryl-CoA, which can then feed into the TCA cycle for complete mineralization. mdpi.com The enzymes involved in the initial stages of camphor degradation in P. putida ATCC 17453 (NCIMB 10007) are encoded by genes located on the CAM plasmid. atlasofscience.orgmdpi.com

A simplified representation of the initial steps in the camphor degradation pathway in P. putida is shown below, highlighting key intermediates and enzymes:

| Step | Substrate | Enzyme | Product |

| 1 | This compound | Cytochrome P450 monooxygenase (CamCAB) | 5-exo-Hydroxycamphor (B1210678) |

| 2 | 5-exo-Hydroxycamphor | 5-exo-hydroxycamphor dehydrogenase (CamD) | 2,5-Diketocamphane |

| 3 | 2,5-Diketocamphane | 2,5-Diketocamphane 1,2-monooxygenase (CamE25) | (Ring cleavage product) |

| 4 | (-)-Camphor | Cytochrome P450 monooxygenase (CamCAB) | 6-exo-Hydroxycamphor |

| 5 | 6-exo-Hydroxycamphor | Dehydrogenase | 3,6-Diketocamphane |

| 6 | 3,6-Diketocamphane | 3,6-Diketocamphane 1,6-monooxygenase (CamE36) | (Ring cleavage product) |

Note: This table represents key initial steps and is not exhaustive of the entire pathway.

Research has determined the differential rates of synthesis of the key monooxygenases involved in the catabolism of racemic camphor to the first aliphatic intermediate, ∆2,5-3,4,4-trimethylpimelyl-CoA. mdpi.comresearchgate.net

Role of Cytochrome P450 Monooxygenases in Degradation

Cytochrome P450 monooxygenase (specifically, the Cam system composed of CamA, CamB, and CamC) catalyzes the crucial first step in camphor degradation: the hydroxylation of this compound to 5-exo-hydroxycamphor. nih.govmdpi.comwikipedia.org This enzyme system is a heterotrimeric protein complex. wikipedia.org CamC is the cytochrome P450 enzyme itself, CamB is a 2Fe-2S ferredoxin (putidaredoxin), and CamA is an NADH-dependent ferredoxin reductase (putidaredoxin reductase). wikipedia.org This system requires molecular oxygen (O₂) for the hydroxylation reaction. nih.gov

In addition to the initial hydroxylation, other monooxygenases are involved further down the pathway. These include 2,5-diketocamphane 1,2-monooxygenase (CamE25) and 3,6-diketocamphane 1,6-monooxygenase (CamE36), which are responsible for the oxidative cleavage of the diketocamphane intermediates. atlasofscience.orgresearchgate.netmdpi.com These enzymes are also located on the CAM plasmid and are crucial for opening the bicyclic ring structure. atlasofscience.orgmdpi.com

Regulation of Catabolic Gene Expression

The expression of the genes involved in camphor degradation in P. putida, particularly those on the CAM plasmid, is tightly regulated. atlasofscience.orgmdpi.comasm.org The camDCAB genes, encoding the initial enzymes of the pathway including the cytochrome P450 system and 5-exo-hydroxycamphor dehydrogenase, form a polycistronic operon. mdpi.comasm.org This operon is negatively regulated by a repressor protein, CamR, which is encoded by the camR gene located immediately upstream of the camDCAB operon and transcribed divergently. mdpi.comasm.org

Camphor acts as an inducer of this catabolic pathway. atlasofscience.orgmdpi.comasm.org In the presence of camphor, the repression exerted by CamR on the camDCAB operon is suppressed, leading to the transcription of the genes and the synthesis of the degradation enzymes. asm.org This represents a form of "from the top" coordinate pathway regulation, where the initial substrate controls the expression of the genes for the early steps of the pathway. atlasofscience.orgmdpi.com

Studies using inhibitors like rifampicin (B610482) and actinomycin (B1170597) D have confirmed that the regulatory controls operate at the level of transcription. atlasofscience.orgmdpi.com Furthermore, some pathway intermediates can also act as inducers, and there is evidence of cross-inducibility between the enantioselective diketocamphane monooxygenases by complementary chiral intermediates, as well as product induction ("from the bottom" regulation). atlasofscience.org The regulation ensures that the enzymes for camphor degradation are produced efficiently when camphor is available as a carbon source. mdpi.com

Advanced Spectroscopic and Computational Characterization of D Camphor and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure, dynamics, and interactions of molecules. For d-Camphor (B3430136) and its derivatives, various NMR techniques provide complementary information.

¹H, ¹³C, and ¹⁵N NMR for Structural Elucidation

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural characterization of this compound and its derivatives. The ¹H NMR spectrum provides information about the different proton environments and their coupling patterns, which are indicative of connectivity. For camphor (B46023), the ¹H NMR spectrum shows distinct signals, particularly for the methyl groups. msu.educhemicalbook.comchemicalbook.com ¹³C NMR spectroscopy is complementary, providing signals for each unique carbon atom in the molecule. msu.eduslideshare.netrsc.org The dispersion of ¹³C chemical shifts is significantly greater than that of ¹H, making it easier to distinguish between structurally distinct carbon atoms. msu.edu Studies on camphor and related bicyclo[2.2.1]heptanones have utilized ¹³C NMR to determine chemical shifts for all carbons. rsc.org The carbonyl carbon signal in ¹³C NMR is particularly characteristic for camphor, appearing at a distinct downfield position. researchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for establishing connectivity and understanding the spatial relationships between atoms.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other through typically two or three bonds. emerypharma.com This helps in tracing proton networks within the molecule and confirming adjacent proton assignments. emerypharma.com COSY spectra of camphor have been recorded and analyzed to show these correlations. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): ¹H-¹³C HSQC spectroscopy provides correlations between directly bonded protons and carbon atoms. emerypharma.com This is crucial for assigning proton signals to their attached carbons. emerypharma.com HSQC spectra of camphor and its derivatives are used to establish these one-bond correlations. researchgate.netbmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): ¹H-¹³C HMBC experiments show correlations between protons and carbons that are separated by two or more bonds (typically two, three, or four bonds). emerypharma.com This is particularly useful for identifying quaternary carbons and establishing connectivity across multiple bonds, providing long-range structural information. emerypharma.commagritek.com HMBC data has been utilized in the structural elucidation of camphor derivatives. nih.govresearchgate.net

These 2D NMR techniques, often used in combination, provide a comprehensive picture of the molecular architecture, complementing the information obtained from 1D NMR. Studies on camphor-based N-acylhydrazones, for instance, have extensively used COSY, HSQC, and HMBC (along with TOCSY and NOESY) to elucidate their complex structures. nih.gov

Conformational Analysis and Invertomer Identification via NMR

NMR spectroscopy is a powerful tool for studying the conformational preferences and dynamics of molecules in solution. For flexible or conformationally mobile systems like some camphor derivatives, NMR can help identify and characterize different conformers or invertomers.

In the case of camphor-based isoxazolidines, low-temperature ¹H and ¹³C NMR spectroscopy has been used to reveal the presence of different invertomers arising from nitrogen inversion. arkat-usa.org The chemical shifts of specific protons and carbons differ between these invertomers, allowing their identification and the determination of their population ratios. arkat-usa.org Complete line-shape analysis of temperature-dependent NMR spectra can be employed to determine the barriers to nitrogen inversion. arkat-usa.org The presence of intramolecular hydrogen bonding can influence the population ratio of these invertomers. arkat-usa.org

Paramagnetic NMR Spectroscopy for Protein-Ligand Interactions

Paramagnetic NMR spectroscopy can provide unique insights into the interactions between this compound (as a ligand) and proteins. When a paramagnetic center is present in the protein (either naturally or introduced via a tag), it can induce paramagnetic effects on the NMR signals of the bound ligand. These effects, such as pseudocontact shifts (PCSs) and paramagnetic relaxation enhancements (PREs), are dependent on the distance and orientation of the ligand nuclei with respect to the paramagnetic center. gmclore.orgacs.org

Studies on the interaction of camphor with cytochrome P450cam (CYP101A1), a protein that catalyzes the hydroxylation of camphor, have utilized paramagnetic NMR. nih.govresearchgate.net By attaching a paramagnetic tag to the protein, researchers can obtain PCS data for the protein nuclei, which provides information about the protein's conformational states upon camphor binding. nih.govresearchgate.net This approach has helped confirm the presence of an allosteric camphor binding site on P450cam in solution, which was not observed in crystal structures. nih.gov The interplay between camphor binding to this allosteric site and the binding of putidaredoxin, a protein involved in electron transfer to P450cam, has been investigated using paramagnetic NMR. nih.gov

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), probe the differential absorption or refraction of left and right circularly polarized light by chiral molecules. These techniques are highly sensitive to the stereochemistry and conformation of chiral compounds like this compound.

Circular Dichroism (CD) spectroscopy is particularly useful for studying electronic transitions in chiral molecules. The CD spectrum of this compound exhibits characteristic Cotton effects associated with its carbonyl chromophore. Studies have investigated the CD spectra of this compound and its derivatives, including camphor-derivative β-diketone ligands and complexes. rsc.orghiroshima-u.ac.jp These studies can provide information about the electronic structure and conformational preferences in the ground and excited states. hiroshima-u.ac.jp For example, the CD spectrum of this compound shows a positive Cotton effect around 290 nm, corresponding to the n→π* transition of the carbonyl group. hiroshima-u.ac.jp

Vibrational Circular Dichroism (VCD), a related technique, measures the differential absorption of circularly polarized infrared light. VCD spectra provide information about the vibrational modes of a chiral molecule, which are highly sensitive to its three-dimensional structure and conformation. VCD spectra of L- and this compound have been shown to be mirror images, as expected for enantiomers. mertenlab.de Comparison of experimental VCD spectra with theoretically calculated spectra can aid in conformational analysis and the assignment of absolute configuration.

Chiroptical spectroscopy can also be applied to study the interactions of chiral molecules with other species. For instance, CD spectroscopy has been used to study chiral lanthanide complexes with camphor-derivative ligands, providing insights into their dominant conformers. tandfonline.com The relationship between crystal structures and solid-state CD spectra of camphor-derivative complexes has also been investigated. rsc.org

Furthermore, techniques like Circularly Polarized Luminescence (CPL) spectroscopy can probe the chirality of molecules in their excited state, providing complementary information to ground-state CD spectroscopy. hiroshima-u.ac.jp Studies on this compound have utilized CPL to investigate the origin of observed chiroptical phenomena, suggesting differences in conformation between the ground and excited states. hiroshima-u.ac.jp

Electronic Circular Dichroism (ECD) for Conformational and Chiral Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules in the UV and visible regions encyclopedia.pubscielo.br. ECD is highly sensitive to both the absolute configuration and the molecular conformation of a chiral compound, making it a powerful tool for conformational and chiral analysis encyclopedia.pubmdpi.comresearchgate.net.

For this compound, ECD spectra provide distinct signals that are mirror images of those for its enantiomer, l-Camphor encyclopedia.pub. This characteristic mirror-image relationship in ECD spectra is a definitive indicator of enantiomers encyclopedia.pubchiralabsxl.com. Studies have shown that the ECD spectrum of camphor exhibits a maximum around 290 nm, corresponding to the n → π* electronic transition of the carbonyl group scielo.brscielo.br.

The sensitivity of ECD to conformation means that even subtle changes in the spatial arrangement of groups within a molecule can significantly alter the spectrum's shape and sign mdpi.comresearchgate.net. While this compound has a relatively rigid bicyclic core, the orientation of substituents can still influence its chiroptical properties. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are frequently used in conjunction with experimental ECD to interpret spectra and correlate observed signals with specific conformers and their relative populations scielo.brresearchgate.netscielo.br. Comparing calculated and experimental ECD spectra allows for validation of theoretical models and provides insights into the conformational landscape researchgate.netscielo.br.

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is another chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions researchgate.netbiotools.usbruker.com. Unlike ECD, which probes electronic transitions, VCD probes vibrational transitions, offering a unique perspective on molecular structure and stereochemistry biotools.usbruker.com. VCD is particularly valuable for determining the absolute configuration of chiral molecules, even in solution, without the need for crystallization or derivatization biotools.usbruker.com.

VCD spectra are highly specific to the three-dimensional structure of a molecule, including its absolute configuration biotools.us. The VCD spectra of enantiomers are mirror images of each other, similar to ECD spectra biotools.us. For camphor and its derivatives, VCD spectroscopy, often combined with DFT calculations, has been successfully used for stereochemical assignment researchgate.netnih.govacs.org. The comparison of experimental VCD spectra with theoretically calculated spectra provides a reliable method for confirming or determining the absolute configuration of a chiral molecule biotools.us. Studies on camphor-related compounds have shown good agreement between experimental VCD spectra and those calculated using DFT, allowing for detailed analysis of vibrational modes and their contribution to the observed chiroptical signals nih.govacs.org.

Ultraviolet/Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet/Visible (UV/Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule libretexts.orgmsu.edu. For organic molecules like this compound, UV/Vis absorption typically involves transitions of valence electrons from occupied molecular orbitals to unoccupied molecular orbitals, such as n → π* and π → π* transitions msu.edutanta.edu.eg.

In the case of this compound, the primary chromophore is the carbonyl group (C=O). The n → π* transition of the carbonyl group is typically observed in the UV region, around 280-300 nm scielo.brscielo.brnih.gov. This transition is often weak due to symmetry restrictions scielo.brtanta.edu.eg. UV/Vis spectroscopy can provide information about the energy levels involved in these electronic transitions and can be influenced by factors such as solvent polarity msu.edu. While UV/Vis spectroscopy alone does not provide information about chirality, it is often measured alongside ECD spectroscopy as the electronic transitions responsible for ECD signals are also observed in the UV/Vis spectrum encyclopedia.pubscielo.br. Computational methods like TD-DFT can be used to calculate UV/Vis spectra and predict the wavelengths and intensities of electronic transitions, complementing experimental data scielo.brresearchgate.netscielo.br.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules in the crystalline solid state springernature.com. For chiral molecules, single crystal X-ray diffraction can be used to determine the absolute configuration, which is the specific spatial arrangement of atoms around a chiral center springernature.com. This is achieved by analyzing the diffraction pattern produced when X-rays interact with the crystal lattice.

For this compound, X-ray crystallography of camphor derivatives has been instrumental in confirming its absolute configuration researchgate.netrsc.org. By incorporating heavier atoms, such as bromine in (+)-3-bromocamphor, anomalous dispersion effects can be utilized to distinguish between enantiomers and definitively assign the absolute stereochemistry researchgate.netrsc.org. The absolute configuration of (+)-camphor has been established through the redetermination of the crystal structure of (+)-3-bromocamphor using three-dimensional X-ray diffraction data rsc.org. This technique provides a direct and unambiguous determination of the molecular structure in the solid state springernature.comresearchgate.net.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling encompass a range of theoretical methods and computational tools used to study the structure, properties, and behavior of molecules amazon.comkallipos.gr. These methods are essential for understanding molecular systems at a fundamental level and can complement experimental spectroscopic data amazon.comkallipos.gr. For this compound, computational chemistry is used to explore its potential energy surface, identify stable conformers, calculate spectroscopic properties, and model its interactions.

Quantum Chemical Calculations for Electronic Structure and Conformers

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure of molecules, predict molecular properties, and explore the conformational landscape kallipos.gr. These calculations can provide detailed information about the distribution of electrons, bond energies, and molecular geometries. For this compound, quantum chemical calculations are used to identify and characterize its stable conformers and to understand the subtle energy differences between them mdpi.comresearchgate.net.

Exploring the conformational space of this compound involves identifying potential energy minima corresponding to stable conformers mdpi.comresearchgate.net. Although the bicyclic structure is relatively rigid, rotations around single bonds in substituents or ring puckering can lead to different conformers mdpi.comresearchgate.net. Quantum chemical calculations can map the potential energy surface and determine the relative energies and populations of these conformers mdpi.comresearchgate.net.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used quantum chemical method for optimizing molecular geometries and calculating electronic structure kallipos.grjmaterenvironsci.comscielo.org.za. DFT methods approximate the electronic structure of a system based on its electron density, offering a balance between computational cost and accuracy for many chemical systems kallipos.gr.

DFT optimizations are performed to find the lowest energy arrangement of atoms in a molecule, corresponding to its equilibrium geometry jmaterenvironsci.comscielo.org.za. For this compound, DFT calculations are used to optimize the structures of identified conformers, providing precise bond lengths, bond angles, and dihedral angles mdpi.comresearchgate.netjmaterenvironsci.com. Various DFT functionals and basis sets can be employed, and the choice can influence the accuracy of the results mdpi.comscielo.brresearchgate.netjmaterenvironsci.com.

DFT optimizations are often the starting point for calculating other properties, such as vibrational frequencies (for VCD) and electronic transitions (for ECD and UV/Vis) scielo.brnih.govjmaterenvironsci.com. For example, DFT calculations using functionals like B3LYP or CAM-B3LYP with appropriate basis sets have been used to optimize camphor structures and subsequently calculate their ECD and VCD spectra scielo.brmdpi.comscielo.brnih.govacs.orgjmaterenvironsci.com. Dispersion corrections are sometimes included in DFT calculations to better account for weak interactions that can influence molecular conformation and packing in the solid state scielo.brgoettingen-research-online.depreprints.org.

The results of DFT optimizations, such as optimized geometries and relative energies of conformers, can be compared with experimental data from techniques like rotational spectroscopy or X-ray crystallography to validate the computational models researchgate.netresearchgate.net.

Here is a table summarizing some computational results for camphor conformers from a relevant study:

| Conformer | Relative Energy (kJ/mol) | Dipole Moment (D) |

| tg | 0.00 | 2.29 |

| tt-1 | 1.05 | 0.52 |

| tg' | 1.46 | 2.60 |

| tt-2 | 1.88 | 1.34 |

Note: Data adapted from a study on a camphor-containing Schiff base, illustrating the type of conformational analysis performed using quantum chemical calculations. mdpi.com

These computational studies, coupled with advanced spectroscopic techniques, provide a comprehensive understanding of the structural, stereochemical, and electronic properties of this compound and its derivatives.

Time-Dependent DFT (TD-DFT) for Chiroptical Properties

Chiroptical properties, such as Electronic Circular Dichroism (ECD), arise from the differential absorption of left and right circularly polarized light by chiral molecules scielo.brscielo.brchemistrywithatwist.com. TD-DFT is a widely used quantum chemical method for calculating these properties, offering a balance of accuracy and computational cost chemistrywithatwist.com. Studies have applied TD-DFT to analyze the chiroptical behavior of camphor, particularly its n → π* electronic transition scielo.brscielo.brresearchgate.net.

Research has investigated the dissymmetry factor (g-factor) of camphor using TD-DFT calculations. For instance, calculations on S-camphor have shown good agreement between theoretical and experimental ECD spectra. scielo.brscielo.brresearchgate.net. The theoretical ECD maximum for camphor was found at 282 nm, close to the experimental value of 290 nm scielo.brscielo.brresearchgate.net. The calculated molar absorptivity coefficient and g-factor also showed concordance with experimental data scielo.brscielo.br. These studies highlight the ability of TD-DFT to provide insights into the ground and excited state electronic properties that influence camphor's g-factor scielo.brscielo.brresearchgate.net.

Molecular Mechanics (MM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Molecular Mechanics (MM) simulations use classical physics to model the behavior of molecular systems, employing force fields to describe atomic interactions. While computationally efficient for large systems, MM lacks the accuracy of quantum mechanics in describing electronic processes like bond breaking or formation.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the strengths of both approaches, treating a specific region of interest (e.g., the active site of an enzyme or the reactive part of a molecule) with a more accurate QM method and the rest of the system with a less computationally expensive MM method researchgate.net. This allows for the study of chemical reactions and electronic properties within complex environments.

QM/MM calculations have been applied to study the catalytic cycle of enzymes that interact with camphor, such as cytochrome P450cam (CYP101A1) researchgate.nettdx.catnih.gov. These studies can investigate proton transfer mechanisms and the effect of mutations on enzyme activity, providing insights into the reaction pathways involving camphor as a substrate nih.gov. For example, QM/MM calculations have been used to study the second proton transfer in the catalytic cycle of the D251N mutant of cytochrome P405cam, examining different possible proton transfer mechanisms nih.gov.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, providing insights into conformational changes, interactions, and dynamics.

Conformational Dynamics of this compound and its Complexes

MD simulations can reveal the flexibility and accessible conformations of this compound itself and when it is bound in complexes. Although camphor is considered structurally rigid in its ground state, MD simulations can still capture subtle internal motions and how these are affected by the surrounding environment, such as a solvent frontiersin.org.

When camphor forms complexes, for instance, with cyclodextrins, MD simulations can illustrate the dynamic nature of the inclusion process and the guest molecule's movement within the host cavity nih.govresearchgate.netresearchgate.net. Studies on camphor inclusion in α-cyclodextrin dimers have shown that the camphor molecule can exhibit disorder and occupy multiple orientations within the cavity, switching between 'polar' and 'equatorial' alignments nih.govresearchgate.net. MD simulations have indicated that the carbonyl oxygen of camphor maintains these alignments despite switching hydrogen bonding partners with the cyclodextrin (B1172386) nih.govresearchgate.net.

Ligand Binding Studies in Biological Systems (e.g., Enzymes)

MD simulations are extensively used to study the binding of ligands, such as this compound, to biological macromolecules like enzymes. These simulations can provide details about the binding pose, the stability of the complex, and the conformational changes in the enzyme upon ligand binding.

Cytochrome P450cam (CYP101A1) is a well-studied enzyme that catalyzes the hydroxylation of this compound researchgate.netnih.govtandfonline.com. MD simulations have been crucial in understanding the interaction between this compound and the active site of CYP101A1. These simulations have shown that camphor binding can induce conformational changes in the enzyme, transitioning from an "open" to a "closed" state researchgate.netnih.gov.

MD simulations have also investigated the role of specific residues in anchoring camphor within the active site. For example, a hydrogen bond between the carbonyl oxygen of camphor and the hydroxyl group of Tyr 96 in CYP101A1 has been shown through MD simulations to contribute significantly to the regioselectivity of the hydroxylation reaction by anchoring camphor in a catalytically favorable orientation nih.govtandfonline.com. Simulations have also explored the dynamics of camphor movement within the active site and potential access channels tandfonline.comnih.gov.

Data from MD simulations can include metrics like the distance between specific atoms of camphor and the enzyme, root mean square deviation (RMSD) to assess structural stability, and analysis of hydrogen bonding interactions. For instance, MD simulations of camphor-bound CYP101A1 have reported average distances between the heme iron and specific carbon atoms of camphor, consistent with the observed stereospecificity of the reaction tandfonline.comtandfonline.com.

Inclusion Complex Formation (e.g., with Cyclodextrins)

The formation of inclusion complexes between this compound and cyclodextrins, particularly beta-cyclodextrin (B164692) (β-CD), is another area where MD simulations provide valuable insights publish.csiro.auresearchgate.netmdpi.com. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can encapsulate guest molecules, enhancing their solubility and stability mdpi.com.

MD simulations can model the process of camphor entering the cyclodextrin cavity, the preferred orientation of camphor within the cavity, and the stability of the resulting inclusion complex. These simulations can help elucidate the driving forces behind complex formation, such as hydrophobic interactions and hydrogen bonding between camphor and the cyclodextrin host researchgate.netmdpi.com.

Studies using MD simulations to investigate camphor-cyclodextrin inclusion have explored different initial geometries of the host-guest association and the dynamics of the inclusion process in explicit solvent researchgate.net. Simulations can yield possible inclusion geometries and rule out less stable arrangements researchgate.net. Analysis of hydrogen bonding and binding energies from MD simulations can help predict the stability and encapsulation efficiency of different cyclodextrins with guest molecules like camphor mdpi.com.

Applications in Asymmetric Synthesis and Catalysis

d-Camphor (B3430136) as a Chiral Auxiliary

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is cleaved, leaving behind the desired chiral product. This compound derivatives, particularly camphorsultam, have proven to be highly effective chiral auxiliaries. wikipedia.orgwikipedia.orggoogle.com

Camphorsultam in Diastereoselective Reactions

Camphorsultam, also known as bornanesultam or Oppolzer's sultam, is a widely used chiral auxiliary derived from this compound. wikipedia.orgwikipedia.org Its rigid bicyclic structure and the presence of the sulfonyl imide group contribute to high levels of diastereoselectivity in various reactions. wikipedia.orgwikipedia.orgresearchgate.net Camphorsultam is commercially available in both its (1R)-(+)- and (1S)-(−)-enantiomeric forms. wikipedia.org

Camphorsultam has been successfully applied in a range of diastereoselective transformations, including:

Alkylations: Diastereoselective alkylation reactions employing camphor-based chiral auxiliaries, such as camphorsultam, have been developed to afford α-alkylated carboxylic acids with high yields and diastereoselectivities. wikipedia.orgrhhz.net The alkylation products can be readily cleaved to provide enantiomerically pure carboxylic acids. rhhz.net

Michael Additions: Camphorsultam acts as a chiral auxiliary in Michael addition reactions, conferring a high degree of stereoselectivity. wikipedia.orgwikipedia.org For instance, lithium base-promoted stereoselective Michael addition of thiols to N-methacryloylcamphorsultam yields addition products with high diastereoselectivity. wikipedia.org

Claisen Rearrangements: Camphorsultam has been utilized as a chiral auxiliary for asymmetric Claisen rearrangement reactions. wikipedia.orgwikipedia.org

Cycloaddition Reactions: Camphorsultam is effective in conferring stereoselectivity in cycloaddition reactions, including Diels-Alder cycloadditions. unige.chwikipedia.orgwikipedia.orgresearchgate.netorgsyn.org

The diastereoselectivity observed when using camphorsultam is often attributed to the rigid structure directing the approach of the incoming reagent to one face of the molecule. wikipedia.orgwikipedia.org

Resolution of Racemic Mixtures via Diastereomer Formation

This compound derivatives, particularly (+)-camphor-10-sulfonic acid, are commonly used as resolving agents for the separation of racemic mixtures. google.comscribd.comspcmc.ac.in This method, known as chemical resolution or the diastereomer method, involves reacting a racemic mixture with an optically pure chiral resolving agent to form diastereomeric salts or derivatives. scribd.comspcmc.ac.in

Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by techniques like fractional crystallization or chromatography. scribd.comspcmc.ac.in Once separated, the pure enantiomers can be regenerated from the diastereomeric salts by reversing the reaction, typically through treatment with a base or acid. scribd.comspcmc.ac.in

(+)-Camphor-10-sulfonic acid is a frequently employed acidic resolving agent for racemic bases, forming diastereomeric salts that can be separated. google.comspcmc.ac.in This approach has been applied in the preparation of commercially important compounds. google.com

This compound Derived Ligands in Metal-Catalyzed Asymmetric Reactions

This compound serves as a valuable chiral scaffold for the design and synthesis of a diverse range of chiral ligands used in metal-catalyzed asymmetric reactions. nih.govresearchgate.netuzh.chnih.govscilit.com These ligands coordinate to a metal center, creating a chiral environment around the catalytic site that influences the stereochemical outcome of the reaction. uzh.chnih.govscilit.com

Design and Synthesis of Chiral N-Donor Ligands

Camphor-based chiral ligands, particularly N-donor ligands, have been extensively studied. uzh.chnih.govscilit.comukzn.ac.zametu.edu.trresearchgate.netacs.org The rigid camphor (B46023) framework provides a well-defined chiral environment. Various N-donor motifs, such as pyridine, pyrazole (B372694), and diamine units, have been incorporated into camphor-based structures to create chiral ligands. nih.govuzh.chnih.govscilit.comacs.org

The synthesis of these ligands often involves functionalization of the camphor skeleton at different positions (e.g., C2, C3, C10) to attach the coordinating nitrogen atoms. nih.govnih.govscilit.comukzn.ac.zaresearchgate.netajol.info For example, chiral C1 and C2-symmetric bidentate N,N and N,P ligands have been synthesized from (+)-camphor. uzh.ch The campho[2,3-c]pyrazole motif is another design element used for chiral N-donor ligands derived from camphor. uzh.ch

Application in Asymmetric Alkylation Reactions (e.g., with Organozinc Reagents)

Camphor-derived ligands have shown utility in asymmetric alkylation reactions, particularly the addition of organozinc reagents to aldehydes. nih.govresearchgate.netnih.govscilit.comukzn.ac.zaajol.infothieme-connect.comorgsyn.org These reactions are important for the formation of chiral secondary alcohols.

Specific camphor-derived ligands, such as DAIB and MIB (morpholinoisoborneol), have been exemplified for their use in the addition of organozinc reagents to aldehydes. nih.govresearchgate.netorgsyn.org MIB, derived from either (R)- or (S)-camphor, is reported as an excellent ligand for the catalytic asymmetric addition of alkyl, vinyl, and aryl groups to aldehydes in the presence of organozinc reagents, furnishing secondary alcohols with high enantiomeric excess (ee). orgsyn.org Studies have shown that the arrangement of donor groups on the camphor skeleton can significantly affect the efficacy of these ligands in asymmetric alkylation reactions. ajol.info For instance, novel C3 pendant pyridyl alcohol ligands derived from camphor have demonstrated improved enantioselectivity (up to 85% ee) in the alkylation of aldehydes with diethylzinc (B1219324) compared to analogous C2 pendant ligands. ukzn.ac.zaajol.info

Data on the performance of some camphor-derived ligands in asymmetric alkylation with diethylzinc is presented below:

| Ligand Type | Camphor Derivative Source | Reaction | Substrate | Enantioselectivity (% ee) | Yield (%) | Ref. |

| C3 Pendant Pyridyl Alcohol | (R)-(+)-camphor | Alkylation of aldehydes with diethylzinc | Aldehydes | Up to 85 | Moderate | ukzn.ac.zaajol.info |

| C2 Pendant β-amino alcohol | - | Alkylation of aldehydes with diethylzinc | Aldehydes | Lower than C3 pendant | - | ukzn.ac.za |

| Morpholinoisoborneol (MIB) | (R)- or (S)-camphor | Addition of organozinc reagents to aldehydes | Aldehydes | 80-97 | 78-99 | orgsyn.org |

| Camphor sulfonamide-based quinoline | Camphor | 1,2-addition of organozinc reagents to aldehydes | Substituted aldehydes | Up to 96 | High | thieme-connect.com |

Ligands for Asymmetric Diels-Alder Cycloadditions

Asymmetric Diels-Alder reactions are powerful tools for the construction of cyclic systems with high stereocontrol. Camphor-derived ligands have been investigated for their application in these cycloadditions. orgsyn.orgchim.itajol.infoscielo.org.zaaphrc.orgresearchgate.netresearchgate.net

Camphor sulfonyl hydrazines have been used as catalysts in the asymmetric Diels-Alder cycloaddition of cyclopentadiene (B3395910) to various α,β-unsaturated enals. chim.it Additionally, camphor-derived pyridyl ligands have been evaluated in the Diels-Alder reaction of 3-acryloyl-2-oxazolidinone (B1245777) with cyclopentadiene. ajol.infoscielo.org.zaaphrc.orgresearchgate.net While these ligands can achieve high yields and good endo:exo selectivity, the enantioselectivities observed have been reported as moderate (e.g., up to 43% ee). ajol.infoscielo.org.zaaphrc.org Computational studies suggest that the moderate enantioselectivity in some cases is due to a lack of effective chiral induction to the alkene functional group by the ligand-metal complex. ajol.infoaphrc.org

Camphor-derived chiral auxiliaries have also been successfully applied in intramolecular Diels-Alder reactions. unige.ch

This compound Based Organocatalysts

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. This compound-based structures have proven to be versatile scaffolds for developing various types of organocatalysts, leveraging the inherent chirality of the camphor framework to control stereochemistry. researchgate.netnih.gov

Thiourea-based organocatalysts are known for their ability to activate substrates through hydrogen bonding interactions. This compound has been utilized to construct chiral thiourea (B124793) catalysts for asymmetric conjugate addition reactions. These catalysts often feature a thiourea moiety appended to a camphor-derived backbone, creating a chiral environment that favors the formation of one enantiomer over the other.

Research has demonstrated the application of camphor-derived thioureas in the conjugative addition of 1,3-dicarbonyl nucleophiles to activated alkenes, such as trans-β-nitrostyrene. Studies have investigated the synthesis of various camphor-based diamines, which are then transformed into noncovalent bifunctional thiourea organocatalysts. These catalysts have been evaluated for their activity and enantioselectivity in the Michael addition of nucleophiles like dimethyl malonate, acetylacetone (B45752), and dibenzoylmethane (B1670423) to trans-β-nitrostyrene. researchgate.netnih.govnih.govmdpi.comresearchgate.net

For instance, a study involving camphor-derived diamines converted into thiourea catalysts showed promising results in the addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene. The enantioselectivity was found to be dependent on the specific diamine structure and reaction conditions. In one case, using an endo-1,3-diamine derived catalyst, an enantiomeric ratio (er) of 91.5:8.5 was achieved in the reaction with acetylacetone as the nucleophile. researchgate.netnih.gov

Another report described the synthesis of homochiral thioureas derived from (1R)-(−)-camphorquinone and their evaluation as asymmetric organocatalysts in the stereoselective formation of glycosidic bonds. These catalysts were effective in promoting glycosylation reactions with various glycosyl acceptors, achieving high yields and notable stereoselectivities. mdpi.com

The catalytic activity of camphor-diamine derived noncovalent bifunctional thiourea organocatalysts in 1,4-additions of dimethyl malonate to trans-β-nitrostyrene has been investigated, with different catalyst structures showing varying levels of enantioselectivity. nih.govresearchgate.net

N-Heterocyclic Carbenes (NHCs) are a class of powerful organocatalysts known for their unique reactivity, particularly in reactions involving polarity reversal (umpolung). This compound has served as a chiral scaffold for the synthesis of NHC precursors, which can then generate chiral NHC catalysts in situ. These camphor-derived NHCs have been applied in various asymmetric transformations.

Camphor-based cyclic amidinium salts have been synthesized as precursors for chiral NHCs. These precursors, often derived from camphor-based diamines, can be used to catalyze reactions like the asymmetric benzoin (B196080) reaction and intramolecular Stetter reactions. organic-chemistry.orgbeilstein-journals.orgmdpi.com

Studies have reported the synthesis of six-membered NHC precursors based on camphor, prepared through diastereoselective routes starting from compounds like (1S)-(+)-ketopinic acid. These precursors have been explored for their catalytic activity in asymmetric reactions. mdpi.com Chiral triazolium salts derived from this compound have been shown to be highly efficient catalysts for enantioselective intramolecular Stetter reactions, yielding products with high enantiomeric excess. organic-chemistry.orgbeilstein-journals.org For example, a this compound-derived triazolium salt catalyst achieved excellent yields and up to 97% ee in the intramolecular Stetter reaction for the synthesis of chromanone derivatives. organic-chemistry.org

Camphor-derived NHCs have also been investigated in asymmetric intramolecular Michael additions and benzoin reactions with N-tethered substrates. chim.it

Bifunctional organocatalysts, possessing both an acidic and a basic site, can activate both nucleophiles and electrophiles simultaneously, leading to enhanced reactivity and stereocontrol. This compound has been employed as a chiral scaffold for the development of such bifunctional catalysts, particularly for Michael and Henry reactions.

Camphor-derived bifunctional catalysts often incorporate hydrogen bonding donor groups (like thiourea or squaramide) and amine moieties within the same molecule, leveraging the rigidity and chirality of the camphor core to control the stereochemical outcome of reactions. researchgate.netnih.gov

In the context of Michael reactions, camphor-based bifunctional organocatalysts have been developed for the asymmetric addition of various nucleophiles to activated alkenes. Pyrrolidinyl–camphor derivatives have been synthesized and evaluated as a new class of organocatalysts for the direct asymmetric Michael addition of aldehydes and ketones to nitroalkenes, achieving high yields and selectivities. researchgate.net140.122.64 For instance, a specific pyrrolidinyl–camphor sulfide (B99878) catalyst demonstrated high chemical yields (up to 92%) and enantioselectivities (up to 94% ee) in the Michael addition of isobutyraldehyde (B47883) to aryl-substituted nitroalkenes. 140.122.64

Camphor-derived bifunctional squaramide organocatalysts have also shown excellent catalytic activity in enantioselective conjugative additions of 1,3-dicarbonyls to trans-β-nitrostyrenes. researchgate.netnih.gov

For the Henry reaction (nitroaldol reaction), camphor-derived ligands and bifunctional catalysts have been explored. Chiral amino alcohols synthesized from d-(+)-camphor have been utilized as ligands in copper(I)-catalyzed asymmetric Henry reactions, yielding nitroaldol products with moderate enantioselectivities. x-mol.com The evaluation of various camphor-derived ligands as catalysts in the asymmetric Henry reaction has been reported, with some showing moderate to excellent yields and moderate enantioselectivity. ajol.infoscielo.org.za

Environmental Fate and Degradation of Camphor Isomers

Environmental Distribution and Transport Modeling

d-Camphor (B3430136), with a vapor pressure of 0.65 mm Hg at 25 °C, is expected to exist primarily as a vapor in the ambient atmosphere according to a model of gas/particle partitioning of semivolatile organic compounds. nih.gov This high volatility suggests that atmospheric transport is a significant factor in its environmental distribution.